molecular formula C17H32O4 B1173963 16-Methoxy-16-oxohexadecanoic acid CAS No. 18451-85-9

16-Methoxy-16-oxohexadecanoic acid

Cat. No. B1173963
CAS RN: 18451-85-9
M. Wt: 300.4 g/mol
InChI Key:
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Description

16-Methoxy-16-oxohexadecanoic acid is a chemical compound with the molecular formula C17H32O4 . It has an average mass of 300.434 Da and a monoisotopic mass of 300.230072 Da . It is also known by other names such as Hexadecanedioic acid, monomethyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 32 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C17H32O4/c1-21-17(20)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h2-15H2,1H3,(H,18,19) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

  • Cutin Acid Synthesis and Mass Spectrometry : Methyl esters of 16-carbon acids, which occur in cutin of plants, have been synthesized. This includes 16-Hydroxy-7-oxo- and 16-hydroxy-9-oxohexadecanoates. Mass spectra of these esters have been compared, showing the need for correction factors for quantitative analysis, especially for 7-substituted isomers (Tulloch, 1980).

  • Cytochrome P450BM-3 Oxidation of ω-Oxo Fatty Acids : This study examines the cytochrome P450BM-3 catalyzed oxidation of fatty acids with terminal aldehyde groups, including 16-oxohexadecanoic acid. It's found that these oxidations decrease in a specific order and are insensitive to changes in substrate structure that would otherwise stabilize the transition state for decarboxylation (Davis et al., 1996).

  • Suberization in Potato Tubers : An enzyme preparation from suberizing potato tubers catalyzed the conversion of 16-hydroxyhexadecanoic acid to the corresponding dicarboxylic acid. This activity is linked to suberin biosynthesis and is thought to be wound-induced (Agrawal & Kolattukudy, 1977).

  • Action of Wound-Induced Omega-Hydroxyfatty Acid Oxidoreductase : A study on the kinetics of the omega-hydroxyfatty acid:NADP oxidoreductase suggests an ordered sequential mechanism for this enzyme, involved in suberin biosynthesis in potato tubers (Agrawal & Kolattukudy, 1978).

  • Epoxidation and cis-Hydroxylation of 16-Methylene-Estra-1,3,5(10)-trienes : This study investigates the epoxidation of 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one and finds significant directing effects, leading to specific isomeric addition products (Bull & Kaiser, 1994).

  • Application in Biopolymer Cutin : 16-oxo-9-hydroxy hexadecanoic acid has been identified as a major component of the biopolymer cutin in embryonic Vicia faba, suggesting its importance in plant biology and potentially in biopolymer research (Kolattukudy, 1972).

Safety and Hazards

The safety information available indicates that 16-Methoxy-16-oxohexadecanoic acid should be handled with caution. The signal word for this compound is “Warning” according to its Material Safety Data Sheet (MSDS) . For more detailed safety information, it is recommended to refer to the MSDS provided by the manufacturer .

properties

IUPAC Name

16-methoxy-16-oxohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-21-17(20)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h2-15H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYYVFBDKRFTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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